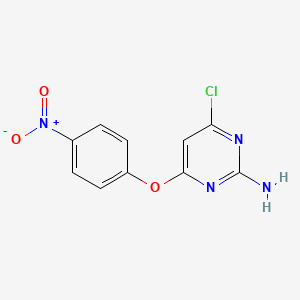

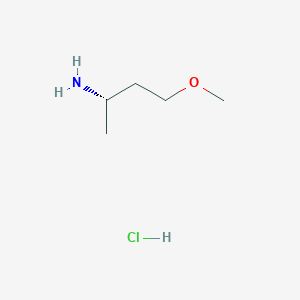

4-氯-6-(4-硝基苯氧基)嘧啶-2-胺

描述

Pyrimidin-2-amine derivatives are a class of compounds that have been studied for their diverse biological potential . They often contain additional functional groups, such as chloro, nitro, or methoxy groups, which can significantly influence their properties and biological activity .

Synthesis Analysis

The synthesis of pyrimidin-2-amine derivatives often involves several steps, including ring closure, aromatization, and various substitution reactions . The exact synthesis process can vary depending on the specific functional groups present in the final compound .Molecular Structure Analysis

The molecular structure of pyrimidin-2-amine derivatives can be quite complex due to the presence of various functional groups. These groups can influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis

Pyrimidin-2-amine derivatives can undergo a variety of chemical reactions, including aromatic nucleophilic substitution reactions . The specific reactions and their outcomes can depend on the functional groups present in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidin-2-amine derivatives can vary widely depending on their specific structure and functional groups . For example, the presence of halogen atoms can influence the compound’s reactivity, solubility, and other properties .科学研究应用

- Applications :

- Applications :

Anticancer Agents

Acaricides

Anilinopyrimidines

作用机制

Target of Action

It is known that pyrimidin-4-amine derivatives, a class of compounds to which this compound belongs, have been used in the development of pesticides . These compounds often target specific enzymes or proteins in pests, disrupting their normal biological functions and leading to their elimination .

Mode of Action

Pyrimidin-4-amine derivatives are known to interact with their targets through a process called nucleophilic aromatic substitution . This reaction involves the replacement of a substituent in an aromatic ring by a nucleophile . The highly electron-deficient character of the pyrimidine ring makes it susceptible to this type of reaction .

Pharmacokinetics

The presence of halogens and the pyrimidine ring in the compound might influence its pharmacokinetic properties, potentially affecting its absorption and distribution in the organism .

Result of Action

Given its potential use as a pesticide, it can be inferred that the compound may lead to the death of pests by disrupting their normal biological functions .

Action Environment

Factors such as temperature, ph, and presence of other chemicals can potentially affect the activity and stability of the compound .

安全和危害

未来方向

属性

IUPAC Name |

4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O3/c11-8-5-9(14-10(12)13-8)18-7-3-1-6(2-4-7)15(16)17/h1-5H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGBOEGNSIDQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327957 | |

| Record name | 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |

CAS RN |

130035-46-0 | |

| Record name | 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)

![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2895830.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895832.png)

![1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2895834.png)

![1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2895838.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2895839.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2895846.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide](/img/structure/B2895849.png)